Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
CAS No.: 1315366-44-9
Cat. No.: VC2827362
Molecular Formula: C13H17NO4S
Molecular Weight: 283.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1315366-44-9 |
|---|---|
| Molecular Formula | C13H17NO4S |
| Molecular Weight | 283.35 g/mol |
| IUPAC Name | methyl 2-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-1-yl)acetate |
| Standard InChI | InChI=1S/C13H17NO4S/c1-18-13(15)9-12-11-6-4-3-5-10(11)7-8-14(12)19(2,16)17/h3-6,12H,7-9H2,1-2H3 |
| Standard InChI Key | IRJGJCXKMPOJGW-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1C2=CC=CC=C2CCN1S(=O)(=O)C |
| Canonical SMILES | COC(=O)CC1C2=CC=CC=C2CCN1S(=O)(=O)C |
Introduction
Chemical Structure and Properties
Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate consists of a tetrahydroisoquinoline scaffold with specific functional group modifications. The compound presents a methanesulfonyl group attached to the nitrogen atom at position 2 of the tetrahydroisoquinoline ring, while a methyl acetate side chain extends from position 1.
Physical and Chemical Identification
The detailed physical and chemical properties of the compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇NO₄S |
| Molecular Weight | 283.35 g/mol |
| CAS Number | 1315366-44-9 |
| IUPAC Name | methyl 2-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-1-yl)acetate |
| Standard InChI | InChI=1S/C13H17NO4S/c1-18-13(15)9-12-11-6-4-3-5-10(11)7-8-14(12)19(2,16)17/h3-6,12H,7-9H2,1-2H3 |
| Standard InChIKey | IRJGJCXKMPOJGW-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1C2=CC=CC=C2CCN1S(=O)(=O)C |
The compound is characterized by a fused bicyclic structure with a six-membered heterocyclic ring containing nitrogen, which is part of the 1,2,3,4-tetrahydroisoquinoline skeleton. The methanesulfonyl group (CH₃SO₂-) attached to the nitrogen atom contributes to the compound's specific chemical behavior and reactivity.
Physical State and Solubility
At standard conditions, Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate typically exists as a solid. Its solubility profile is characteristic of compounds with both polar and nonpolar regions, making it soluble in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide. The compound exhibits limited solubility in water due to its predominantly hydrophobic character, despite the presence of the methanesulfonyl and ester functional groups.
Synthesis and Manufacturing
The synthesis of Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate involves complex organic chemistry techniques. Multiple synthetic routes have been established, each with specific advantages depending on the desired purity, yield, and stereochemistry.
General Synthetic Routes
Several synthetic pathways can be employed to produce this compound:
Route A: Alkylation-Based Synthesis
Applications and Uses
Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate finds various applications primarily in the pharmaceutical and research sectors.
Pharmaceutical Synthesis
The compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. The tetrahydroisoquinoline scaffold is found in numerous bioactive compounds and approved drugs, making derivatives like Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate valuable building blocks in medicinal chemistry.
Research Applications
In research settings, the compound is utilized for:
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Structure-activity relationship studies
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Development of chemical libraries for high-throughput screening
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Exploration of novel synthetic methodologies
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Investigation of specific biological targets
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Precursor for the development of molecular probes
Structural Analogs and Derivatives
Several structural analogs and derivatives of Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate have been reported, each with specific modifications that influence their physical, chemical, and biological properties.
Dimethoxy Variant
Methyl 2-(2-methanesulfonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a dimethoxy-substituted variant with modifications at positions 6 and 7 of the tetrahydroisoquinoline ring. This compound has been specifically identified in research contexts and may exhibit altered pharmacological properties compared to the non-methoxylated parent compound.
Hydrochloride Salt
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride represents a related compound lacking the methanesulfonyl group but existing as a hydrochloride salt. This modification affects solubility and potentially the compound's bioavailability in pharmaceutical applications.
Triazole-Containing Derivative
1-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid represents a more complex structural analog featuring a triazole moiety. This modification significantly alters the compound's chemical properties and potential biological interactions.
Structure-Activity Relationship Considerations
The structure-activity relationships of tetrahydroisoquinoline derivatives reveal several key considerations:
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The methanesulfonyl group at position 2 can influence receptor binding affinity and selectivity
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Substitutions at positions 6 and 7 (as in the dimethoxy variant) can alter lipophilicity and membrane permeability
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Modification of the ester functionality can impact metabolic stability and bioavailability
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The stereochemistry at position 1 may significantly affect biological activity and receptor interactions
Pharmacological Properties
While specific pharmacological data for Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate itself is limited in the provided sources, inferences can be made based on documented properties of structurally related tetrahydroisoquinoline derivatives.
Receptor Interactions
Tetrahydroisoquinoline compounds similar to Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate have demonstrated affinity for various biological targets:
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Selective affinity for ORL-1 (opioid receptor-like 1) receptors
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ORL-1 receptor antagonist activity
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Potential interaction with other G-protein coupled receptors
Metabolic Considerations
The ester functionality in Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate suggests potential hydrolysis by esterases in biological systems, which would convert the compound to its corresponding carboxylic acid. This metabolic transformation may influence the compound's pharmacokinetic profile and duration of action in biological systems.
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